Aspartic acid beta-naphthylamide
Overview
Description
Aspartic acid beta-naphthylamide is a compound with the empirical formula C14H14N2O3 . It is also known by other synonyms such as L-Asp-βNA and H-Asp-bNA .
Molecular Structure Analysis
The molecular structure of Aspartic acid beta-naphthylamide consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The SMILES string representation of the molecule isNC@@H=O)C(=O)Nc1ccc2ccccc2c1
. Physical And Chemical Properties Analysis
Aspartic acid beta-naphthylamide is a white powder with a molecular weight of 258.27 . It is recommended to be stored at temperatures around -20°C .Scientific Research Applications
Biomedical and Pharmaceutical Applications
Aspartic acid derivatives, like Poly(aspartic acid) (PASA), show significant potential in medicine and pharmacy. PASA, a linear polyamide, is increasingly used due to its biocompatibility, biodegradability, biotolerance, and non-pyrogenic nature. It is hydrophilic, highly soluble in water, and has hygroscopic properties. Notably, PASA finds applications in drug delivery systems, controlled drug release, and theranostics. For instance, it facilitates the delivery of hydrophobic drugs directly to lesion sites and is useful in imaging cells using quantum dots. Moreover, PASA's incorporation into hydroxyapatite composites enhances bone tissue regeneration efficiency and is effective in creating smart hydrogels (Piątkowski, Radwan-Pragłowska, & Raclavský, 2015).
Analytical Methods in Biological Studies
The enantiomers of aspartic acid can be quantified in single cells using capillary electrophoresis with fluorescence tagging. For example, cellular samples derivatized with naphthalene-2,2-dicarboxaldehyde can achieve enantiomeric resolution by beta-cyclodextrin modified micellar electrokinetic chromatography. This methodology is significant for studying the cellular distribution of D/L-aspartic acid enantiomers, offering insights into neuronal chemistry and potential applications in neuroscience research (Zhao & Lifu, 2001).
Chemical Synthesis and Enantioselectivity
Aspartic acid derivatives are crucial in the synthesis of various bioactive molecules. Techniques like photolysis of alpha-diazo-N-methoxy-N-methyl beta-ketoamides derived from aspartic acid lead to beta-lactams through Wolff rearrangement. This demonstrates aspartic acid's role in creating diverse molecular structures with potential applications in drug development and synthesis of complex organic compounds (Vaske et al., 2010).
Neurobiology and Endocrinology
Aspartic acid's role in neurobiology is highlighted by studies showing its activity in the brain and pituitary gland during different physiological states. For example, aspartate aminopeptidase activity, measured by the hydrolysis rate of Asp-beta-naphthylamide, varies across brain areas and during stages like the estrous cycle and pregnancy, indicating its importance in brain chemistry and hormonal regulation (de Gandarias et al., 2009).
Gene Delivery Systems
In the field of gene therapy, derivatives of aspartic acid are used to create efficient gene delivery vectors. Poly(aspartic acid)-based vectors, owing to their low toxicity and good biodegradability, are employed for this purpose. Such vectors, both linear and star-shaped, have shown promising results in condensing genetic material and enhancing transfection efficiency, making them valuable tools in genetic research and therapy (Dou et al., 2014).
Safety And Hazards
Future Directions
While specific future directions for Aspartic acid beta-naphthylamide are not mentioned in the search results, there is a growing interest in the study of aspartic acid, a component of the compound. This includes its industrial utility, global markets, production and manufacturing, optimization, challenges, and future outlook .
properties
IUPAC Name |
(3S)-3-amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c15-12(8-13(17)18)14(19)16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H,16,19)(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMVHTZHFWHHIU-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aspartic acid beta-naphthylamide | |
CAS RN |
635-91-6 | |
Record name | (3S)-3-Amino-4-(2-naphthalenylamino)-4-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-3-amino-4-(2-naphthylamino)-4-oxobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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